2,2-dichloropentanoic Acid

Übersicht

Beschreibung

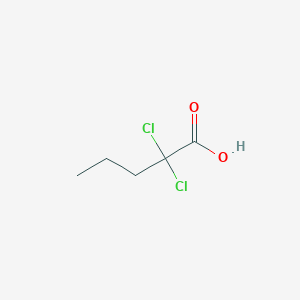

2,2-Dichloropentanoic acid is a chemical compound with the molecular formula C5H8Cl2O2 . It has an average mass of 171.022 Da and a monoisotopic mass of 169.990128 Da . It is also known by other names such as 2,2-Dichlorpentansäure in German, Acide 2,2-dichloropentanoïque in French, and Pentanoic acid, 2,2-dichloro- in English .

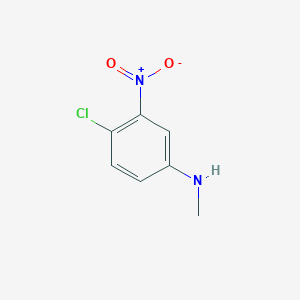

Molecular Structure Analysis

The molecular structure of 2,2-dichloropentanoic acid consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology

2,2-Dichloropentanoic acid, as a derivative of dichlorophenoxyacetic acid (2,4-D), has been extensively studied for its environmental impact and toxicological effects. Research indicates that 2,4-D, a selective herbicide, is widely used in agriculture and horticulture for controlling broadleaf weeds but exhibits strong toxicity to humans and animals, and possesses water contamination potential (EvyAliceAbigail et al., 2017). Additionally, studies on 2,4-D toxicology and mutagenicity have advanced, highlighting concerns about its occupational risks, neurotoxicity, resistance or tolerance to herbicides, especially concerning aquatic species (Zuanazzi et al., 2020).

Phytoremediation and Environmental Cleanup

Research has explored the use of bacterial endophytes in enhancing the phytoremediation of 2,4-D, demonstrating their effectiveness in reducing the levels of this herbicide in contaminated soil and groundwater. This method also shows potential in reducing toxic herbicide residues in crop plants (Germaine et al., 2006).

Advanced Degradation Techniques

Innovative approaches for the degradation of 2,4-D, such as heterogeneous photocatalysis using nanomaterials like Fe3O4@WO3/SBA-15 under UV irradiation, have been developed. This method has shown significant efficacy in degrading 2,4-D, indicating potential applications in treating water contaminated by such herbicides (Lima et al., 2020).

Mechanisms of Action as a Herbicide

Insight into the molecular action mode of 2,4-D reveals its mimicry of natural auxin at the molecular level, leading to abnormal growth, senescence, and death in sensitive dicot plants. Understanding these mechanisms helps in developing strategies for targeted weed control (Song, 2014).

Other Applications

Other studies explore varied applications of compounds structurally similar to 2,2-dichloropentanoic acid, such as its role in the formation of chlorinated by-products during wastewater treatment (Krkošek et al., 2011), or its involvement in different biochemical processes like the hydration of pyruvic acid to its geminal-diol in water-restricted environments (Maron et al., 2011).

Safety and Hazards

According to the safety data sheet, 2,2-dichloropentanoic acid is a clear, colorless liquid that is corrosive . It can cause burns to the eyes, skin, digestive, and respiratory tracts . In case of exposure, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and seek immediate medical attention . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Eigenschaften

IUPAC Name |

2,2-dichloropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEBLPKRDRCUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369177 | |

| Record name | 2,2-Dichloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dichloropentanoic Acid | |

CAS RN |

18240-68-1 | |

| Record name | 2,2-Dichloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

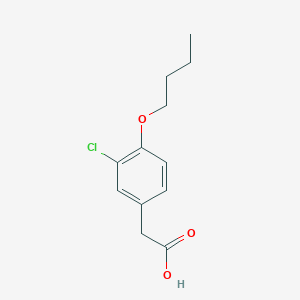

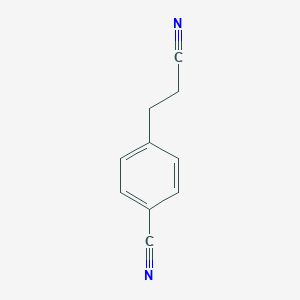

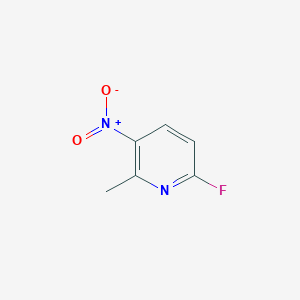

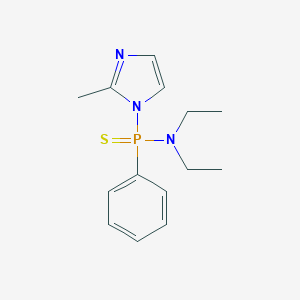

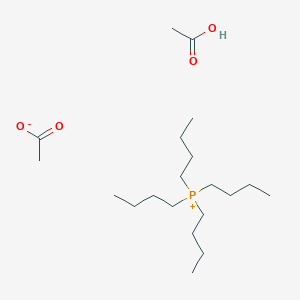

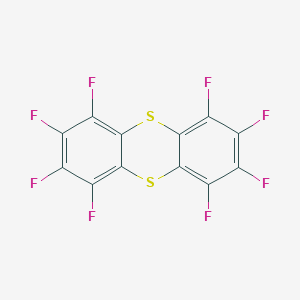

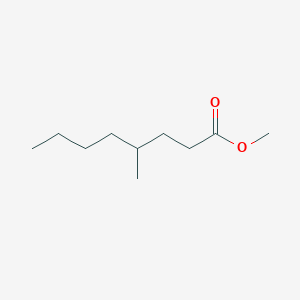

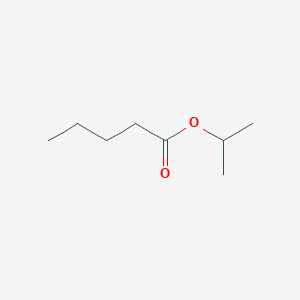

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)

![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)